1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
Description
This compound features a piperazine core substituted with a (3,4-dimethoxyphenyl)acetyl group and a propan-1-one chain linked to a 1H-indol-3-yl moiety. The indole group, a common pharmacophore in serotonin receptor ligands, suggests possible neuropharmacological activity .
Properties
Molecular Formula |
C25H29N3O4 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C25H29N3O4/c1-31-22-9-7-18(15-23(22)32-2)16-25(30)28-13-11-27(12-14-28)24(29)10-8-19-17-26-21-6-4-3-5-20(19)21/h3-7,9,15,17,26H,8,10-14,16H2,1-2H3 |
InChI Key |
AAHDNYHDHXWOCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
Preparation Methods
Selective Monoacetylation of Piperazine
Piperazine is reacted with (3,4-dimethoxyphenyl)acetyl chloride in a 1:1 molar ratio under basic conditions (e.g., triethylamine or pyridine) to favor monoacetylation. The reaction is typically conducted in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C to minimize side reactions. After stirring for 12–24 hours, the product is isolated via aqueous workup and purified by recrystallization or column chromatography.
Reaction Scheme:
Key Considerations:
-
Excess acylating agent or elevated temperatures may lead to diacetylation, requiring careful stoichiometric control.
-
Spectral confirmation: The ¹H NMR spectrum of the product should show characteristic signals for the dimethoxyphenyl group (δ 6.7–7.1 ppm, aromatic protons) and the acetyl methylene (δ 3.2–3.6 ppm).
Preparation of 3-(1H-Indol-3-yl)propan-1-one
The indole-propanone fragment is synthesized via Friedel-Crafts acylation or Mannich reaction, leveraging indole’s nucleophilic 3-position.
Friedel-Crafts Acylation of Indole
Indole undergoes acylation at the 3-position using propionyl chloride in the presence of a Lewis acid (e.g., AlCl₃). To protect the indole NH, a temporary silyl protecting group (e.g., tert-butyldimethylsilyl chloride) may be employed.
Reaction Conditions:
-
Solvent: Nitromethane or DCM.
-
Temperature: 0°C to room temperature.
-
Workup: Hydrolysis with aqueous HCl removes the protecting group, yielding 3-(1H-indol-3-yl)propan-1-one.
Characterization Data:
-
¹H NMR (DMSO-d₆): δ 10.8 (s, 1H, NH), 7.3–8.1 (m, 4H, aromatic), 3.1 (t, 2H, CH₂), 2.5 (t, 2H, CH₂).
Coupling of (3,4-Dimethoxyphenyl)acetylpiperazine and 3-(1H-Indol-3-yl)propan-1-one
The final step involves nucleophilic substitution to link the two fragments.
Bromination of 3-(1H-Indol-3-yl)propan-1-one
The propanone is converted to 1-bromo-3-(1H-indol-3-yl)propan-1-one using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under radical conditions.
Reaction Scheme:
Nucleophilic Substitution
The bromoketone reacts with (3,4-dimethoxyphenyl)acetylpiperazine in DMF or acetonitrile at 60–80°C. A base (e.g., K₂CO₃) facilitates deprotonation of the piperazine’s secondary amine, enhancing nucleophilicity.
Reaction Scheme:
Optimization Notes:
-
Prolonged reaction times (12–24 hours) improve yields.
-
Purification via silica gel chromatography (eluent: ethyl acetate/hexane) isolates the product.
Analytical Characterization
The final product is validated using spectroscopic and chromatographic methods:
Spectral Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >95%.
Challenges and Alternative Routes
Competing Side Reactions
Alternative Coupling Strategies
-
Mitsunobu Reaction : Coupling a hydroxyl-containing intermediate with the piperazine derivative using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
-
Reductive Amination : If a propanal derivative is used instead of propanone, though this would require post-synthesis oxidation.
Industrial-Scale Considerations
Solvent Recovery
DMF and DCM are recycled via distillation to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a unique structural combination of an indole nucleus and a piperazine ring, which are known for their diverse biological activities. The presence of the acetophenone derivative enhances its pharmacological profile. The molecular formula is , and it is characterized by the following structural components:
| Component | Description |
|---|---|
| Indole nucleus | Known for its role in various bioactive compounds and receptor interactions. |
| Piperazine ring | Commonly utilized in medicinal chemistry for its pharmacological properties. |
| Acetophenone derivative | Enhances reactivity and interaction with biological targets. |
Biological Activities
Research indicates that 1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one exhibits several pharmacological effects:
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including receptor modulation and apoptosis induction.
- Analgesic Properties : The compound's interaction with pain pathways suggests potential use as an analgesic agent.
- Anti-inflammatory Effects : Its structural characteristics may contribute to anti-inflammatory activities, making it a candidate for treating inflammatory diseases.
Case Study 1: Antitumor Efficacy
A study demonstrated that derivatives of this compound exhibited significant antitumor activity in vitro and in vivo, particularly against breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in tumor proliferation .
Case Study 2: Analgesic Potential
In animal models, the compound was assessed for its analgesic effects, showing comparable results to established pain relievers. The study highlighted its potential as a safer alternative with fewer side effects .
Mechanism of Action
The mechanism of action of 1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. The dimethoxyphenyl group may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Linked Indole Derivatives
1-{4-[3-(3,4-Dimethoxyphenyl)propanoyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
- Structural Difference: Propanoyl (3-carbon chain) vs. acetyl (2-carbon chain) at the piperazine position.
3-(1H-Indol-3-yl)-1-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}propan-1-one
- Structural Difference : Replacement of 3,4-dimethoxyphenyl with 4-methoxyphenyl.
- Impact : Reduced electron-donating effects from fewer methoxy groups may weaken π-π interactions with aromatic residues in target proteins .
Derivatives from
Examples include:
- 1-(4-(3-(1H-indol-3-yl)propyl)piperazin-1-yl)-2-(4-benzoylpiperazin-1-yl)ethan-1-one
- 1-(4-(3-(1H-indol-3-yl)propyl)piperazin-1-yl)-2-(4-(4-chlorobenzoyl)piperazin-1-yl)ethan-1-one
- Structural Features : Benzoyl substituents with halogen or methoxy groups.
- Methoxy groups improve hydrophobic interactions .
Thioether and Sulfonyl Derivatives
3-(3,4-Dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one (4g)
Urea and Nitroimidazole Derivatives
3-(1H-Indol-3-yl)-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]propan-1-one (22)
- Structural Difference : Nitroimidazole and benzyl groups replace the dimethoxyphenyl-acetyl moiety.
(3-[2-(3,4-Dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-1-(2-fluorophenyl)urea) (C1)
- Structural Difference: Urea linker instead of propanone.
- Biological Activity: Acts as a LasR inhibitor, suppressing quorum sensing in Pseudomonas aeruginosa (IC₅₀ = 12 µM). The urea group facilitates hydrogen bonding with bacterial receptors .
Comparative Analysis Table
Biological Activity
1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one, often referred to as a novel compound in pharmacological research, has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Piperazine ring : Known for its role in various pharmacological activities.
- Indole moiety : Associated with numerous biological activities including anti-cancer properties.
- Dimethoxyphenyl group : Implicated in enhancing bioactivity through structural modifications.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₃O₃ |
| Molecular Weight | 313.37 g/mol |
| CAS Number | 1010895-55-2 |
| Solubility | Soluble in DMSO |
Dopamine Receptor Interaction
Recent studies indicate that compounds similar to 1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one may exhibit selective agonist activity towards dopamine receptors, particularly the D3 receptor. This interaction is crucial for neuropsychiatric applications, as D3 receptor modulation has been linked to mood regulation and neuroprotection against degenerative diseases .
Anticancer Activity
The indole component of the compound suggests potential anticancer properties. Indole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties .
Antidepressant and Anxiolytic Effects
Preliminary research indicates that the compound may exhibit antidepressant and anxiolytic effects through serotonin receptor modulation. The piperazine structure is often associated with anxiolytic activity, making it a candidate for further exploration in mood disorder treatments .
Study on Neuroprotective Effects
A significant study investigated the neuroprotective effects of related compounds on dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The results demonstrated that these compounds could protect against neurodegeneration, highlighting their potential in treating conditions like Parkinson's disease .
Anticancer Efficacy in Cell Lines
In another study focusing on the anticancer activity of structurally similar compounds, it was found that they exhibited IC50 values below those of standard treatments like doxorubicin against various cancer cell lines. The presence of the dimethoxyphenyl group was particularly noted for enhancing cytotoxic activity .
Q & A
Q. What are the optimal synthetic routes for preparing 1-{4-[(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one, and how can purity be ensured?
Answer: Synthesis typically involves a multi-step approach:
- Step 1: Coupling the 3,4-dimethoxyphenylacetyl group to the piperazine moiety via nucleophilic acyl substitution, using activating agents like HOBt/TBTU in anhydrous DMF .
- Step 2: Conjugation of the indole-containing propan-1-one fragment via a Michael addition or amide bond formation.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for isolating the product. Purity is validated via HPLC (C18 column, mobile phase: methanol/buffer) and ¹H/¹³C NMR .
Q. How can researchers confirm the structural integrity of this compound?
Answer:
- Spectroscopic Analysis: ¹H NMR (to verify aromatic protons of indole and dimethoxyphenyl groups) and ¹³C NMR (to confirm carbonyl and piperazine connectivity) .
- Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ ion) .
- X-ray Crystallography: If single crystals are obtainable, crystallographic data (e.g., bond angles, torsion angles) validate spatial arrangement .
Q. What preliminary assays are recommended to assess its biological activity?
Answer:
- In vitro screening: Enzyme-linked assays (e.g., kinase inhibition) or receptor-binding studies (e.g., serotonin/dopamine receptors due to indole/piperazine motifs) .
- Cell viability assays: MTT or ATP-based tests to evaluate cytotoxicity in cancer/primary cell lines .
- Dose-response curves: IC₅₀ determination for lead prioritization .
Advanced Research Questions
Q. How to design experiments for structure-activity relationship (SAR) studies?
Answer:
- Variable substituents: Synthesize analogs with modified methoxy groups (e.g., 3,4-dichloro vs. 3,4-dimethoxy) to assess electronic effects .
- Scaffold hopping: Replace indole with other heterocycles (e.g., benzimidazole) to probe steric tolerance .
- Computational modeling: Use molecular docking (AutoDock Vina) to predict binding modes with targets like GPCRs or kinases .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
Answer:
- Pharmacokinetic profiling: Measure plasma stability (e.g., liver microsomal assays) and blood-brain barrier penetration (logP/logD analysis) .
- Metabolite identification: LC-MS/MS to detect oxidative/N-dealkylation products that may reduce activity .
- Formulation optimization: Use nanoemulsions or cyclodextrin complexes to enhance bioavailability .
Q. What strategies mitigate photodegradation during stability studies?
Answer:
- Light-exposure tests: Expose the compound to UV-Vis light (300–800 nm) and monitor degradation via HPLC .
- Additives: Incorporate antioxidants (e.g., BHT) or light-blocking excipients (e.g., titanium dioxide) in formulations .
- Structural modifications: Introduce electron-withdrawing groups to stabilize the indole moiety against photooxidation .
Q. How to evaluate its potential as a covalent inhibitor?
Answer:
- Kinetic assays: Measure time-dependent inhibition using jump-dilution methods .
- Mass spectrometry: Detect covalent adducts (e.g., cysteine-reactive intermediates) .
- Mutagenesis studies: Replace catalytic cysteine/serine residues in target enzymes to confirm covalent binding .
Q. What computational methods predict off-target interactions?
Answer:
Q. How to address hygroscopicity in solid-state formulations?
Answer:
- Dynamic vapor sorption (DVS): Measure moisture uptake at varying humidity levels .
- Polymorph screening: Identify stable crystalline forms via solvent-drop grinding or thermal analysis (DSC) .
- Co-crystallization: Design co-crystals with pharmaceutically acceptable co-formers (e.g., succinic acid) .
Q. How to validate its role in photoredox catalysis applications?
Answer:
- Electrochemical studies: Measure redox potentials (cyclic voltammetry) to assess suitability as a photocatalyst .
- Quenching experiments: Use radical traps (e.g., TEMPO) to confirm electron-transfer mechanisms .
- Reaction scope: Test in C–C bond-forming reactions (e.g., [2+2] cycloadditions) under blue LED irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
